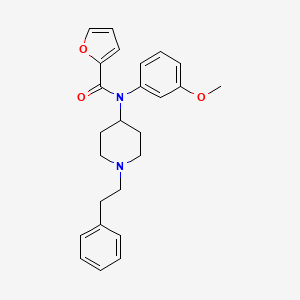

N-(3-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Description

Introduction to N-(3-Methoxyphenyl)-N-(1-Phenethylpiperidin-4-yl)Furan-2-Carboxamide

Historical Context and Emergence in Novel Psychoactive Substances (NPS) Research

The compound first appeared in scientific literature and regulatory alerts around 2019, coinciding with global efforts to monitor fentanyl-related substances. Its PubChem entry (CID 137700511) was created in April 2019, reflecting its identification in forensic samples. Legislative actions, such as Iowa’s House File 182 (2023), explicitly listed it as a controlled substance under the name meta-methoxy furanyl fentanyl, highlighting its jurisdictional recognition as a public health threat.

The rise of this analogue parallels the broader trend of fentanyl derivatives infiltrating illicit drug markets. Between 2015 and 2016, similar compounds like furanylfentanyl were implicated in overdose deaths in Sweden and the United States, underscoring the role of structural modifications in evading legal restrictions. Analytical studies from 2017 to 2018 detected furanylfentanyl in 5% of postmortem blood samples, suggesting that methoxy-substituted variants like this compound likely followed analogous distribution pathways.

Structural Classification Within Fentanyl Analogues

This compound belongs to the N-phenyl-N-piperidinyl carboxamide class of fentanyl analogues, distinguished by three key structural features:

- Piperidine Core : A 1-phenethylpiperidin-4-yl group, common to most fentanyl derivatives.

- Aromatic Substituent : A 3-methoxyphenyl group attached to the amide nitrogen.

- Heterocyclic Carboxamide : A furan-2-carboxamide moiety replacing fentanyl’s phenethyl chain.

Table 1: Structural Comparison with Fentanyl and Selected Analogues

| Compound | Core Structure | R₁ (Amide Nitrogen) | R₂ (Carboxamide) |

|---|---|---|---|

| Fentanyl | Piperidin-4-yl | Phenyl | Phenethyl |

| Furanylfentanyl | Piperidin-4-yl | Phenyl | Furan-2-carboxamide |

| meta-Methoxy Furanyl Fentanyl | Piperidin-4-yl | 3-Methoxyphenyl | Furan-2-carboxamide |

The 3-methoxyphenyl group introduces steric and electronic modifications that alter receptor binding affinity compared to unsubstituted phenyl analogues. The methoxy substituent’s electron-donating properties may enhance lipid solubility, potentially affecting blood-brain barrier permeability. Meanwhile, the furan ring’s planar geometry contrasts with fentanyl’s flexible phenethyl chain, likely influencing μ-opioid receptor interactions.

Synthetic routes to this compound typically involve condensing 4-anilino-N-phenethylpiperidine (4-ANPP) with furan-2-carbonyl chloride, followed by methoxylation at the phenyl ring’s meta position. This modular synthesis mirrors strategies used for other fentanyl analogues, enabling rapid production in clandestine laboratories.

Table 2: Key Molecular Descriptors

The compound’s structural complexity necessitates advanced analytical techniques for identification. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for distinguishing its methoxyphenyl and furan motifs from other analogues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for furanylfentanyl detection (limit of quantitation: 0.1–0.5 ng/mL) are likely applicable to this analogue, given their structural similarities.

Properties

CAS No. |

2749434-68-0 |

|---|---|

Molecular Formula |

C25H28N2O3 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |

InChI |

InChI=1S/C25H28N2O3/c1-29-23-10-5-9-22(19-23)27(25(28)24-11-6-18-30-24)21-13-16-26(17-14-21)15-12-20-7-3-2-4-8-20/h2-11,18-19,21H,12-17H2,1H3 |

InChI Key |

SHGHIPYKQOXWJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

N-(3-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, also known as a derivative of the fentanyl family, is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to opioid receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 420.5 g/mol. The structure consists of a furan ring attached to a carboxamide group, which is further substituted with a 3-methoxyphenyl group and a phenethylpiperidine moiety. This unique arrangement may influence its interaction with opioid receptors.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O3 |

| Molecular Weight | 420.5 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Opioid Receptor Interaction

Research indicates that compounds structurally related to fentanyl exhibit significant affinity for mu (μ) and delta (δ) opioid receptors. These receptors are critical in modulating pain and have been implicated in various physiological responses, including analgesia and euphoria.

- Mu Opioid Receptor (μOR) : Binding studies show that this compound may act as an agonist at μOR, similar to other fentanyl analogs. This interaction could lead to potent analgesic effects but also raises concerns regarding potential abuse and respiratory depression.

- Delta Opioid Receptor (δOR) : Preliminary data suggest that this compound may also interact with δOR, potentially offering a dual mechanism of action that could enhance analgesic efficacy while mitigating some side effects associated with μOR activation.

Case Studies

Recent investigations into the pharmacological profiles of fentanyl derivatives have highlighted the importance of structure in determining biological activity:

- A study published in Pharmacology explored various carfentanyl amide derivatives, including those similar to this compound. The findings indicated that modifications in the side chains significantly altered receptor binding affinity and signaling pathways involved in pain modulation .

Table 2: Comparative Biological Activity

| Compound Name | μOR Affinity (Ki) | δOR Affinity (Ki) | Analgesic Potency |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Carfentanyl | 0.16 nM | 0.45 nM | High |

| Fentanyl | 0.30 nM | 0.60 nM | High |

Note : TBD = To Be Determined based on ongoing research.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Research has shown that:

- Altering Substituents : Modifications to the methoxy group or changes in the piperidine structure can lead to variations in receptor selectivity and potency.

- Dimerization Potential : Investigations into receptor dimerization suggest that compounds like this one may enhance therapeutic effects through synergistic interactions at μ–δ heteromers, potentially reducing adverse effects commonly associated with traditional opioids .

Comparison with Similar Compounds

Key Structural Variations

The compound’s structural analogs differ primarily in the substituent type (e.g., methoxy, fluoro) and position (ortho, meta, para) on the phenyl ring, as well as modifications to the carboxamide group. Below is a comparative table:

*Inferred from structural similarity to scheduled analogs under the Federal Analogue Act.

Pharmacological Implications

- Substituent Position : Para-substituted analogs (e.g., para-methoxy or para-fluoro) generally exhibit higher receptor affinity due to optimal spatial alignment with the opioid receptor’s hydrophobic pocket. Meta-substituted derivatives like the target compound may show reduced potency .

- Carboxamide Modifications : Replacement of furan-2-carboxamide with cyclopropanecarboxamide (as in cyclopropyl fentanyl) alters metabolic stability and duration of action .

Legal and Analytical Considerations

Regulatory Status

- However, the U.S. Drug Enforcement Administration (DEA) regulates fentanyl analogs under the Federal Analogue Act, which applies to substances “substantially similar” to Schedule I/II drugs in structure and effect .

- Para-methoxy and ortho-fluoro analogs were federally scheduled in 2023, while 3-furanyl fentanyl remains ambiguously regulated due to its positional isomerism .

Analytical Challenges

- Positional Isomer Discrimination : Distinguishing meta- from para-substituted analogs (e.g., 3-methoxy vs. 4-methoxy) requires advanced techniques such as LC-MS/MS or nuclear magnetic resonance (NMR) spectroscopy .

- Structural Elucidation : Mass spectrometry alone may fail to differentiate isomers; orthogonal methods like ion mobility spectrometry are often necessary .

Preparation Methods

Acyl Chloride Preparation

The 3-methoxyphenylfuran-2-carbonyl chloride is synthesized via:

- Furan-2-carboxylic acid synthesis : Starting from furan-2-carboxylic acid, the methoxy group is introduced at the 3-position of the phenyl ring.

- Chlorination : Conversion of the carboxylic acid to the acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Example Reaction Pathway :

Furan-2-carboxylic acid → 3-Methoxyphenylfuran-2-carboxylic acid → 3-Methoxyphenylfuran-2-carbonyl chloride

Amide Bond Formation

The acyl chloride reacts with 4-ANPP in a nucleophilic acyl substitution reaction. Common conditions include:

- Base : Triethylamine (TEA) to neutralize HCl byproducts.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Coupling agents : Optional use of carbodiimides (e.g., DCC, EDCl) for improved yield.

Reaction Scheme :

$$

\text{4-ANPP} + \text{3-Methoxyphenylfuran-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target compound} + \text{HCl}

$$

Key Challenges and Variations

Substituent Effects

The 3-methoxyphenyl group introduces steric and electronic effects compared to simpler analogs like furanylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide). These effects may alter reaction kinetics or require adjusted conditions.

Alternative Synthetic Routes

- Direct acylation of 4-ANPP : Using 3-methoxyphenylfuran-2-carbonyl chloride without coupling agents, as described for furanylfentanyl.

- Urethane intermediates : Exploring alternative reaction pathways, though less common for fentanyl analogs.

Purification and Characterization

Workup Procedures

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₂₈N₂O₃ | |

| Molecular Weight | 416.53 g/mol | |

| InChI Key | Requires synthesis for confirmation |

Comparative Analysis with Analogues

Note: Yields for the 3-methoxyphenyl variant are estimated based on analogous reactions.

Critical Research Gaps

- Optimized Conditions : Specific yield data for the 3-methoxyphenyl variant remains undocumented.

- Byproduct Analysis : Potential synthesis byproducts (e.g., hydrolyzed acyl chlorides) require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.